3-(Methoxycarbonyl)-6-methylhept-3-enoate
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Overview
Description
3-(Methoxycarbonyl)-6-methylhept-3-enoate is an organic compound characterized by the presence of a methoxycarbonyl group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-6-methylhept-3-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-6-methylhept-3-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
3-(Methoxycarbonyl)-6-methylhept-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-6-methylhept-3-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-2-naphthoate
- Methyl 4-methoxybenzoate
- Ethyl 3-methoxy-2-naphthoate
Uniqueness
3-(Methoxycarbonyl)-6-methylhept-3-enoate is unique due to its specific structure, which includes both a methoxycarbonyl group and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
CAS No. |
63731-52-2 |
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Molecular Formula |
C10H15O4- |
Molecular Weight |
199.22 g/mol |
IUPAC Name |
3-methoxycarbonyl-6-methylhept-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-7(2)4-5-8(6-9(11)12)10(13)14-3/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
CXOFURMIUHBALJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC=C(CC(=O)[O-])C(=O)OC |
Origin of Product |
United States |
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